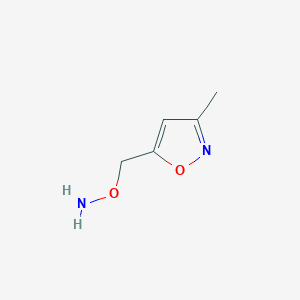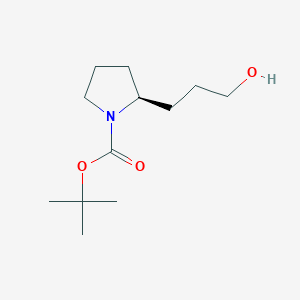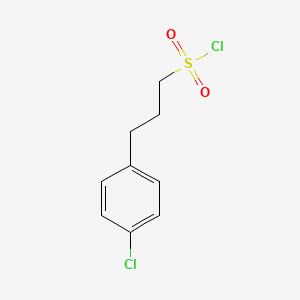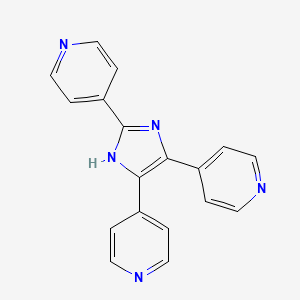
1-Bromo-4-(perfluoropropan-2-yl)benzene
Vue d'ensemble
Description
“1-Bromo-4-(perfluoropropan-2-yl)benzene” is a chemical compound with the molecular formula C9H4BrF7 . It is used for research purposes .
Synthesis Analysis
The synthesis of “1-Bromo-4-(perfluoropropan-2-yl)benzene” involves multiple steps. One method involves the use of n-butyllithium in diethyl ether and hexane at -60°C, followed by a reaction with sulfur tetrafluoride . Another method involves the use of AlCl3 and SF4 . The yield of these reactions varies .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(perfluoropropan-2-yl)benzene” can be represented by the InChI code: 1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(perfluoropropan-2-yl)benzene” include a molecular weight of 325.02 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Crystallography and Molecular Interactions
1-Bromo-4-(perfluoropropan-2-yl)benzene has been studied for its structural properties in crystallography. Research by Stein, Hoffmann, and Fröba (2015) on isostructural 1-bromo derivatives reveals insights into supramolecular features like hydrogen bonding and π–π interactions, which are crucial in understanding molecular assemblies and designing new materials (Stein, Hoffmann, & Fröba, 2015).
Synthetic Chemistry Applications
In synthetic chemistry, the compound finds usage in Diels–Alder reactions. Muzalevskiy et al. (2009) demonstrated its application in synthesizing ortho-CF2Br-Substituted Biaryls, an important class of compounds in organic synthesis and pharmaceutical research (Muzalevskiy et al., 2009).
Organometallic Synthesis
This chemical also plays a role in organometallic synthesis. Porwisiak and Schlosser (1996) explored its use as a starting material for creating organometallic compounds, which are pivotal in catalyst development and material science (Porwisiak & Schlosser, 1996).
Fluorescence Studies
Research on derivatives of 1-Bromo-4-(perfluoropropan-2-yl)benzene has expanded into the study of fluorescence properties. Zuo-qi (2015) synthesized a derivative and investigated its photoluminescence properties, which can be useful in developing new materials for optical applications (Zuo-qi, 2015).
Pharmaceutical Intermediates
While ensuring the exclusion of direct drug use and dosage information, it's notable that this compound and its derivatives have been investigated as intermediates in pharmaceutical chemistry. Cheng De-ju (2015) synthesized a derivative for potential application as a CCR5 antagonist, highlighting its relevance in drug development (Cheng De-ju, 2015).
Graphene Nanoribbon Synthesis
Patil et al. (2012) explored the use of a derivative of 1-Bromo-4-(perfluoropropan-2-yl)benzene in the synthesis of graphene nanoribbons. This application is significant in the field of nanotechnology and material science for developing advanced electronic materials (Patil et al., 2012).
Mécanisme D'action
The mechanism of action for the bromination of benzene, which is relevant to “1-Bromo-4-(perfluoropropan-2-yl)benzene”, involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHKRCCSOYETGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896314 | |
| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(perfluoropropan-2-yl)benzene | |
CAS RN |
2396-23-8 | |
| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)

![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)






